molecular formula C10H8N8 B3014444 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine CAS No. 223645-71-4

3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B3014444
CAS No.: 223645-71-4
M. Wt: 240.23
InChI Key: GRLYZUZCKLCCCB-UHFFFAOYSA-N
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Description

3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine: is a heterocyclic compound that features a triazole ring substituted with two pyrazinyl groups

Scientific Research Applications

Chemistry: In chemistry, 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and photophysical properties .

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. They are being studied for their ability to interact with specific biological targets, such as enzymes and receptors, to modulate disease pathways .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine typically involves the reaction of 2-pyrazinecarboxylic acid hydrazide with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the pyrazinyl groups, resulting in partially or fully reduced products.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and pyrazines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

  • 3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
  • 3,5-di(2-pyrazinyl)-1,2,4-triazole
  • 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylcarboxamide

Uniqueness: 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of new materials and bioactive molecules. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name

3,5-di(pyrazin-2-yl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N8/c11-18-9(7-5-12-1-3-14-7)16-17-10(18)8-6-13-2-4-15-8/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLYZUZCKLCCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C(N2N)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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